12-Phenyldodecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-phenyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHFJJSVBVZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162876 | |

| Record name | 12-Phenyllauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14507-27-8 | |

| Record name | 12-Phenyllauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Phenyllauric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14507-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

12-Phenyldodecanoic acid chemical properties

An In-Depth Technical Guide to 12-Phenyldodecanoic Acid: Properties, Synthesis, and Applications in Cellular Signaling

Introduction

This compound (12-PDA) is a synthetic, terminally-phenylated long-chain fatty acid. Its structure, comprising a C12 aliphatic chain capped by a benzene ring and terminated with a carboxylic acid group, makes it a unique molecular probe in lipid research. Unlike its natural counterparts, the bulky phenyl group provides a distinctive tag, preventing metabolism through typical β-oxidation pathways and allowing researchers to trace its movement and interactions within biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in elucidating fatty acid signaling pathways for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The unique structure of this compound dictates its physical properties and yields a distinct spectroscopic fingerprint essential for its identification and characterization.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 14507-27-8 | [1][2] |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2] |

| Molecular Weight | 276.41 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 12-phenyllauric acid, ω-phenyldodecanoic acid | [1][2] |

| Melting Point | 60.5-61.5 °C | [3] |

| Boiling Point | 174 °C at 0.008 Torr | [3] |

| Appearance | White solid (inferred) | |

| Solubility | Soluble in organic solvents (e.g., ether, THF, toluene); poorly soluble in water. | [4] |

Structural Representation

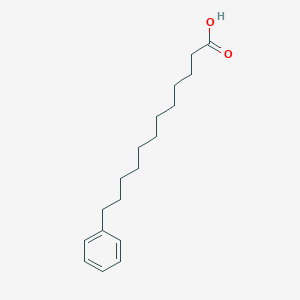

Caption: Chemical Structure of this compound.

Spectroscopic Analysis

While raw spectral data is instrument- and condition-dependent, the structural features of 12-PDA give rise to predictable signals that are fundamental for its verification.[5][6]

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Multiplets typically appear in the δ 7.1-7.3 ppm range, corresponding to the five protons on the terminal phenyl ring.

-

Alpha-Methylene Protons : A triplet at approximately δ 2.35 ppm, corresponding to the CH₂ group adjacent to the carboxylic acid.

-

Benzyl-Methylene Protons : A triplet around δ 2.6 ppm for the CH₂ group adjacent to the phenyl ring.

-

Aliphatic Chain : A large, broad signal between δ 1.2-1.6 ppm representing the bulk of the methylene groups in the long alkyl chain.

-

Carboxylic Acid Proton : A broad singlet, often appearing downfield (> δ 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon : A signal in the δ 175-185 ppm range.

-

Aromatic Carbons : Multiple signals between δ 125-145 ppm.

-

Aliphatic Carbons : A series of signals in the δ 20-40 ppm range, corresponding to the different methylene carbons in the chain.

-

-

Mass Spectrometry (MS) :

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 276.41.

-

Common fragmentation patterns include the loss of the carboxyl group (-45 Da) and characteristic cleavages along the alkyl chain. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is a hallmark of a terminal benzyl moiety.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretches : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretches : Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

Synthesis and Chemical Reactivity

Synthetic Protocols

This compound is typically synthesized from precursors containing the C12 backbone. One established method is the Clemmensen reduction of an aryl ketone.[4]

Experimental Protocol: Synthesis via Clemmensen Reduction [4]

This protocol describes the reduction of 11-benzoylundecanoic acid to yield this compound.

-

Amalgamated Zinc Preparation : To a solution of mercuric chloride (1 g) in deionized water (30 mL), add 1 mL of concentrated HCl. Add powdered zinc (24 g) portion-wise with vigorous mechanical stirring. Stir for 5 minutes, then decant the aqueous solution.

-

Reaction Setup : To the freshly prepared zinc amalgam, add 15 mL of water and 36 mL of concentrated HCl. Cool the exothermic mixture to room temperature.

-

Addition of Reactants : Add 11-benzoylundecanoic acid (5.4 g) followed by toluene (25 mL).

-

Reflux : Stir the mixture and heat to reflux for 20 hours. During the first 6 hours of reflux, add an additional 12 mL of concentrated HCl in portions.

-

Workup : Cool the reaction mixture. Decant the liquid and separate the aqueous and organic phases. Triturate the remaining solid zinc three times with 25 mL of diethyl ether.

-

Extraction : Extract the aqueous phase three times with 15 mL portions of diethyl ether.

-

Purification : Combine all organic phases, wash with water and then brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvents under reduced pressure to yield a solid residue.

-

Final Isolation : Dissolve the residue in ether and extract with a dilute NaOH solution. Discard the organic layer. Acidify the aqueous layer with concentrated HCl and extract with ether. Wash the final ether solution with water and brine, dry over MgSO₄, filter, and evaporate the solvent in vacuo to yield the final product, this compound.

Alternative synthetic routes starting from materials like 11-bromoundecanoic acid have also been reported.[7]

Chemical Reactivity

This compound undergoes reactions typical of carboxylic acids, providing a handle for further chemical modification.[8]

-

Esterification : Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.

-

Amide Formation : Can be converted to amides by first forming a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine, or by direct coupling with an amine using reagents like DCC.[8]

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol (12-phenyl-1-dodecanol) using strong reducing agents like LiAlH₄.

-

Friedel-Crafts Reactions : The terminal phenyl group can undergo electrophilic aromatic substitution, although the long, deactivating alkyl chain makes this less favorable than with simple aromatics.[9]

Role in Biological Systems and Research Applications

Fatty acids are not merely energy substrates; they are potent signaling molecules that regulate gene expression and cellular metabolism.[10][11] this compound serves as an invaluable tool to dissect these processes.

Fatty Acid Signaling and PPAR Activation

Long-chain fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.[12][13] The general mechanism involves:

-

Cellular Uptake : Fatty acids are transported into the cell via membrane proteins like CD36.[14][15]

-

Intracellular Transport : Inside the cell, they are often chaperoned by Fatty Acid Binding Proteins (FABPs).[16]

-

Nuclear Receptor Activation : The fatty acid or a metabolite binds to and activates a PPAR isoform (α, δ/β, or γ).[17][18]

-

Gene Transcription : The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and initiates transcription.[12][13]

The phenyl group of 12-PDA makes it resistant to β-oxidation, prolonging its intracellular lifetime and making it a stable agonist for studying PPAR-mediated signaling pathways.

Caption: Generalized Fatty Acid Signaling Pathway via PPARs.

Key Research Applications

-

Probing Lipid Metabolism : As a non-metabolizable fatty acid analog, 12-PDA can be used to study fatty acid uptake, intracellular trafficking, and protein binding without the confounding effects of metabolic degradation.

-

Drug Discovery : By studying how 12-PDA and its derivatives activate specific PPAR isoforms, researchers can gain insights for designing novel therapeutic agents for metabolic diseases like type 2 diabetes and dyslipidemia.[18]

-

Synthesis of Biological Probes : this compound is a useful chemical building block. It has been used in the preparation of S-galactosyl phenyl-capped ceramides, which are potent stimulators of human natural killer T (NKT) cells, highlighting its utility in immunology research.[3][19]

Experimental Workflow: PPAR Reporter Assay

To quantify the ability of 12-PDA to activate PPARs, a luciferase reporter assay is a standard method.

Caption: Workflow for a PPAR-Luciferase Reporter Gene Assay.

Conclusion

This compound is more than a simple fatty acid; it is a sophisticated chemical tool that provides significant advantages for studying lipid biology. Its defined physicochemical properties, well-characterized spectroscopic profile, and established synthetic routes make it an accessible and reliable compound for researchers. Its resistance to metabolism, coupled with its ability to engage with key cellular machinery like PPARs, positions it as a critical probe for unraveling the complexities of fatty acid signaling, with direct implications for the development of therapeutics targeting metabolic and inflammatory diseases.

References

- Samovski, D., Jacome-Sosa, M., & Abumrad, N. A. (2023). Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications. Annual Review of Physiology. Source

- Schoonjans, K., Martin, G., Staels, B., & Auwerx, J. (1997). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of Lipid Research. Source

- Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ.

- PrepChem.com. (n.d.). Synthesis of C. This compound. PrepChem.com. Source

- Ter-Avetisyan, G., Schmidt-Ullrich, R., & Fulda, S. (2014). Fatty Acid Signaling: The New Function of Intracellular Lipases. Molecules. Source

- Khan, W. A., Katan, M., & Ganea, D. (1995). Fatty acids and cell signal transduction. Journal of Immunological Methods. Source

- Keller, H., & Wahli, W. (1993). Peroxisome proliferator-activated receptors and lipid metabolism. Trends in Endocrinology & Metabolism. Source

- Nagy, L., & Szanto, A. (2012). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Source

- Wolfrum, C., Börchers, T., & Spener, F. (2001). Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus.

- PubMed. (2023).

- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. Source

- ChemicalBook. (n.d.). This compound CAS#: 14507-27-8. ChemicalBook. Source

- ChemicalBook. (n.d.). This compound | 14507-27-8. ChemicalBook. Source

- Santa Cruz Biotechnology. (n.d.). This compound. scbt.com. Source

- National Center for Biotechnology Information. (n.d.). 12-Phenyllauric acid. PubChem. Source

- National Center for Biotechnology Information. (n.d.).

- Bell, A. T., & Butcher, R. J. (2023). Spectroscopy Data for Undergraduate Teaching.

- Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. Source

- Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr.com. Source

Sources

- 1. scbt.com [scbt.com]

- 2. 12-Phenyllauric acid | C18H28O2 | CID 151922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 14507-27-8 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Khan Academy [khanacademy.org]

- 9. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 10. mdpi.com [mdpi.com]

- 11. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

- 18. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | 14507-27-8 [chemicalbook.com]

An In-depth Technical Guide on 12-Phenyldodecanoic Acid (CAS: 14507-27-8) for Advanced Immunological Research

This guide provides an in-depth technical overview of 12-Phenyldodecanoic acid (12-PDA), a specialized long-chain fatty acid. It is intended for researchers, scientists, and drug development professionals working in immunology, particularly in the field of cellular immunity and vaccine development. This document will delve into the core utility of 12-PDA as a critical chemical precursor for the synthesis of potent, synthetic lipid antigens designed to modulate the activity of Natural Killer T (NKT) cells. We will explore the underlying immunological principles, provide detailed experimental protocols, and present key data to facilitate its application in the laboratory.

Introduction: The Immunological Significance of Phenyl-Terminated Fatty Acids

The study of immunology has increasingly focused on the role of lipids as antigens. Unlike peptide antigens presented by Major Histocompatibility Complex (MHC) molecules to conventional T cells, lipid and glycolipid antigens are presented by the non-polymorphic, MHC class I-like molecule, CD1d.[1][2] This presentation pathway is central to the function of a unique subset of T lymphocytes known as invariant Natural Killer T (iNKT) cells.[1]

iNKT cells are characterized by their expression of a semi-invariant T-cell receptor (TCR) and their ability to rapidly release a cascade of both Th1 and Th2 cytokines upon activation, thereby bridging the innate and adaptive immune systems.[1][3] The prototypical activating ligand for iNKT cells is α-galactosylceramide (α-GalCer), a glycolipid originally isolated from a marine sponge.[3]

This compound has emerged as a valuable tool in this field due to its use in creating synthetic analogues of α-GalCer. The terminal phenyl group of 12-PDA, when incorporated into the acyl chain of a synthetic glycolipid, can introduce additional aromatic interactions within the hydrophobic binding groove of the CD1d molecule.[1] This can lead to a more stable CD1d/glycolipid complex, which in turn can modulate the downstream immune response, often favoring a more potent and sustained Th1-biased cytokine release (e.g., IFN-γ), a desirable outcome for anti-tumor and anti-viral immunotherapies.[1][4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of 12-PDA is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 14507-27-8 | [5] |

| Molecular Formula | C₁₈H₂₈O₂ | [5] |

| Molecular Weight | 276.41 g/mol | [5] |

| Melting Point | 60.5-61.5 °C | [5] |

| Boiling Point | 174 °C at 0.008 Torr | [5] |

| Alternate Names | 12-phenyllauric acid, ω-Phenyldodecanoic acid |

Core Application: Synthesis of α-S-Galactosyl Phenyl-Capped Ceramides

The primary application of this compound in immunological research is as a building block for the synthesis of α-S-galactosyl phenyl-capped ceramides. These are analogues of α-GalCer where the acyl chain is derived from 12-PDA and the anomeric oxygen of the galactose is replaced with a sulfur atom, forming a thioglycosidic bond. This modification is designed to increase the metabolic stability of the glycolipid against enzymatic hydrolysis.[1]

Conceptual Synthesis Workflow

The synthesis involves the coupling of this compound with a protected phytosphingosine backbone, followed by the glycosylation with a protected α-galactosyl thiol donor.

Caption: Conceptual workflow for the synthesis of α-S-galactosyl phenyl-capped ceramides.

Detailed Experimental Protocol: Synthesis of a Phenyl-Capped Ceramide Backbone

The following protocol is a representative method for the amide coupling step to form the ceramide backbone, a critical stage in the synthesis of the final glycolipid antigen.

Objective: To couple this compound with a protected phytosphingosine amine to form the corresponding N-acylated ceramide backbone.

Materials:

-

This compound

-

Protected phytosphingosine (e.g., (2S,3S,4R)-2-amino-1,3,4-octadecanetriol with appropriate protecting groups)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of this compound:

-

Dissolve 1.1 equivalents of this compound and 1.1 equivalents of NHS in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 1.0 equivalent of the protected phytosphingosine in anhydrous DCM.

-

Add 1.2 equivalents of TEA to the phytosphingosine solution.

-

Filter the activated ester solution from step 1 to remove the DCU precipitate, and add the filtrate dropwise to the phytosphingosine solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenyl-capped ceramide backbone.

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine proton signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Biological Activity and Mechanism of Action

The synthesized α-S-galactosyl phenyl-capped ceramide acts as a potent agonist for iNKT cells. The mechanism of action follows a well-defined pathway.

CD1d-Mediated Antigen Presentation and NKT Cell Activation

-

Uptake and Loading: The glycolipid is taken up by antigen-presenting cells (APCs), such as dendritic cells, and trafficked to endosomal compartments. Here, it is loaded onto CD1d molecules.

-

Presentation: The CD1d-glycolipid complex is then transported to the APC surface. The lipid portion, including the phenyl-terminated acyl chain from 12-PDA, is buried within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed.

-

TCR Recognition: The exposed galactose headgroup is recognized by the invariant TCR of an iNKT cell. The stability of this interaction is enhanced by the phenyl group on the acyl chain, which forms favorable interactions within the CD1d binding groove.[1]

-

Activation and Cytokine Release: Successful TCR engagement triggers the activation of the iNKT cell, leading to the rapid secretion of a wide array of cytokines, including IFN-γ and IL-4.[1] The phenyl-capped analogues have been shown to be biased towards a Th1 response (higher IFN-γ).[1]

Caption: CD1d-mediated presentation of a phenyl-capped glycolipid to an iNKT cell.

Experimental Protocol: In Vitro NKT Cell Activation Assay

This protocol outlines a method to assess the stimulatory activity of a synthesized phenyl-capped glycolipid using a cytokine release assay.

Objective: To measure the production of IFN-γ and IL-4 by a human iNKT cell line in response to stimulation with the synthetic glycolipid presented by CD1d-expressing APCs.

Materials:

-

Human iNKT cell line

-

CD1d-expressing APC line (e.g., C1R-CD1d)

-

Synthesized α-S-galactosyl phenyl-capped ceramide

-

α-GalCer (as a positive control)

-

Vehicle control (e.g., DMSO)

-

Complete RPMI-1640 medium

-

96-well flat-bottom culture plates

-

Human IFN-γ and IL-4 ELISA kits

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Preparation of APCs:

-

Plate the CD1d-expressing APCs in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of the synthetic glycolipid, α-GalCer control, and vehicle control in complete medium.

-

Add 50 µL of the diluted compounds to the wells containing APCs. Typical final concentrations to test range from 0.1 to 1000 ng/mL.

-

Incubate the APCs with the glycolipids for 18-24 hours at 37°C to allow for uptake and presentation.

-

-

Co-culture with NKT Cells:

-

After the incubation period, add 5 x 10⁴ iNKT cells in 50 µL of complete medium to each well.

-

Co-culture the APCs and iNKT cells for 48 hours at 37°C.

-

-

Cytokine Measurement:

-

After 48 hours, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of IFN-γ and IL-4 in the supernatants using ELISA kits, following the manufacturer's instructions.

-

Data Analysis and Interpretation:

-

Construct dose-response curves for the synthetic glycolipid and the α-GalCer control for both IFN-γ and IL-4 production.

-

The phenyl-capped ceramide is expected to induce a robust, dose-dependent release of cytokines. A higher IFN-γ to IL-4 ratio compared to the α-GalCer control would indicate a Th1-biased response, a key feature of these analogues.[1]

Conclusion

This compound is a specialized and highly valuable reagent for the chemical immunologist. Its utility lies in its rational incorporation into synthetic glycolipid antigens to enhance their stability and immunomodulatory properties. By providing a terminal phenyl group to the acyl chain of α-galactosylceramide analogues, researchers can create potent activators of iNKT cells with a desirable Th1-polarizing capacity. This in-depth guide provides the foundational knowledge and practical protocols to empower researchers to leverage this compound in the development of novel immunotherapeutics and vaccine adjuvants.

References

- Murphy, N., Petrasca, A., Murphy, N. M., O’Reilly, V., Evans, P., Doherty, D. G., & Zhu, X. (2013). Synthesis and immunostimulatory activity of two α-S-galactosyl phenyl-capped ceramides. ARKIVOC: Online Journal of Organic Chemistry, 2013(2), 1-15. [Link]

- Li, X., Fujio, M., & Ishimori, M. (2015). Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant. Proceedings of the National Academy of Sciences, 112(44), E5977-E5985. [Link]

- Im, J. S., & Lee, J. K. (2010). Role of NKT cells and alpha-galactosyl ceramide. Journal of the Korean Medical Science, 25(1), 5-10. [Link]

- Koch, M., Stronge, V. S., Shepherd, D., Gadola, S. D., Mathew, B., Ritter, G., ... & Cerundolo, V. (2005). The crystal structure of human CD1d with and without alpha-galactosylceramide.

- Hsieh, M. H., Li, Y. W., Lin, Y. C., & Hung, J. T. (2021). Bioactivities and Anti-Cancer Activities of NKT-Stimulatory Phenyl-Glycolipid Formulated with a PEGylated Lipid Nanocarrier. Pharmaceutics, 13(11), 1934. [Link]

- Godfrey, D. I., & Kronenberg, M. (2004). Going both ways: immune regulation by NKT cells.

- Carreño, L. J., Saavedra-Ávila, M., & Porcelli, S. A. (2016). Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents.

- Barral, D. C., & Brenner, M. B. (2007). CD1d-mediated antigen presentation to natural killer T (NKT) cells. Critical reviews in immunology, 27(4). [Link]

- Borg, N. A., Wun, K. S., Kjer-Nielsen, L., Wilce, M. C., Pellicci, D. G., Li, Y., ... & McCluskey, J. (2007). CD1d-lipid-antigen recognition by the semi-invariant NKT T-cell receptor.

- Sullivan, B. A., Nagarajan, N. A., & Kronenberg, M. (2010). The role of NKT cells and α-galactosylceramide in the response to microbial pathogens. Frontiers in immunology, 1, 138. [Link]

- Hsia, C. W., Li, Y. W., & Hsieh, M. H. (2020). Affinity and formulation of a phenyl glycolipid for stimulation of invariant natural killer T cells to inhibit tumor growth. International Journal of Molecular Sciences, 21(15), 5489. [Link]

- Parekh, V. V., Wilson, M. T., & Van Kaer, L. (2005). iNKT-cell-dependent cytokine storm and liver injury induced by α-galactosylceramide in mice.

- Sundararaj, S., & Ganesan, A. (2016). Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→ 2) galactosyl ceramide. Beilstein journal of organic chemistry, 12(1), 241-247. [Link]

- Kent, S. J., Crowe, S. M., & Kotsimbos, T. (2012). Ex-vivo α-Galactosylceramide activation of NKT cells in humans and macaques. Journal of immunological methods, 384(1-2), 130-141. [Link]

- Giaccone, L., & Spingola, M. (2006). Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Paradigm in NKT Cell Antigens: MCS‐0208 (2‐(Hydroxymethyl)phenylthio‐phytoceramide) – an Aryl‐Phytoceramide Compound with a Single Hydroxyl Group Stimulates NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of NKT cells and alpha-galactosyl ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 14507-27-8 [m.chemicalbook.com]

Physical properties of 12-phenyldodecanoic acid

An In-Depth Technical Guide to the Physical Properties of 12-Phenyldodecanoic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound (12-PDA), a C18 long-chain fatty acid featuring a terminal phenyl group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers detailed, field-proven protocols for property determination, and situates the compound's relevance within the immunological context of Natural Killer T (NKT) cell activation. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction

This compound (CAS: 14507-27-8), also known as 12-phenyllauric acid, is a unique saturated fatty acid characterized by a twelve-carbon aliphatic chain terminating in a phenyl ring.[1] Its amphipathic nature, combining a long hydrophobic hydrocarbon tail with a hydrophilic carboxylic acid head and a bulky aromatic terminus, imparts distinct physical properties that influence its behavior in both chemical and biological systems.

The primary significance of this compound in current research lies in its role as a synthetic precursor for novel immunostimulatory glycolipids.[2] Specifically, it forms the acyl chain of phenyl-capped ceramide analogues which are presented by the CD1d protein to activate invariant Natural Killer T (iNKT) cells.[3] This activation can induce a potent, Th1-biased cytokine response, which is of significant interest for developing new cancer immunotherapies and vaccine adjuvants.[4][5] A thorough understanding of the physical properties of 12-PDA is therefore foundational for its synthesis, purification, formulation, and the rational design of its derivatives.

General Physicochemical Properties

The fundamental identifiers and physical constants for this compound are summarized below. These values serve as a baseline for identity and purity confirmation in a research setting.

| Property | Value | Source(s) |

| CAS Number | 14507-27-8 | [1] |

| Molecular Formula | C₁₈H₂₈O₂ | [1] |

| Molecular Weight | 276.41 g/mol | [1] |

| Melting Point | 60.5 - 61.5 °C | [1] |

| Boiling Point | 174 °C @ 0.008 Torr | [1] |

| Appearance | White to off-white solid | Typical |

Thermal Analysis: Melting Point & Phase Behavior

The melting point of a crystalline solid is a critical indicator of purity. For fatty acids, thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed picture than traditional capillary methods, revealing transition enthalpies, onset temperatures, and potential polymorphic behavior.[2][6]

Causality in Experimental Design: Why DSC?

Differential Scanning Calorimetry is the preferred method for thermal analysis in a drug development context for several reasons:

-

High Precision & Accuracy: DSC provides highly reproducible onset and peak transition temperatures.

-

Quantitative Enthalpy Data: It measures the heat flow (enthalpy) associated with melting (ΔHfus), which is related to the degree of crystallinity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting endotherm.[7]

-

Small Sample Size: The analysis requires only a few milligrams of material.

-

Polymorph Screening: DSC can detect multiple thermal events, which may indicate the presence of different crystalline forms (polymorphs) or phase transitions prior to melting.[3]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for determining the melting point and enthalpy of fusion for this compound.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measured values.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Temperature Program:

-

Equilibration: Set the initial temperature to 25 °C and allow the system to equilibrate for 5 minutes.

-

Heating Ramp: Increase the temperature from 25 °C to 100 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for resolving thermal events.[2]

-

Inert Atmosphere: Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation of the sample at elevated temperatures.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the Onset Temperature by extrapolating the baseline prior to the peak and the inflection point of the peak's leading edge. This is typically reported as the melting point.

-

Integrate the area of the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

-

Solubility Characteristics

The solubility of 12-PDA is dictated by its molecular structure: a long, nonpolar C11 alkyl chain and a nonpolar phenyl ring, contrasted with a polar carboxylic acid head group. This makes it poorly soluble in aqueous media but soluble in many organic solvents.[8] Precise solubility data is essential for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the expected solubility of 12-PDA in common laboratory solvents is summarized below. As a long-chain fatty acid, its solubility in highly polar solvents like water is negligible, while it is readily dissolved by non-polar or moderately polar solvents that can interact with its long hydrocarbon body.[9][10]

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Insoluble | Hydrophobic chain dominates.[11] |

| Methanol | High | Sparingly Soluble | Limited interaction with the long alkyl chain. |

| Ethanol | High | Slightly Soluble | Better interaction with alkyl chain than methanol.[8] |

| Acetone | Medium | Soluble | Good balance for dissolving both polar and non-polar ends.[10] |

| Chloroform | Low | Soluble | Excellent solvent for non-polar lipids.[8] |

| Toluene | Low | Soluble | Aromatic solvent interacts favorably with the phenyl ring.[10] |

| n-Hexane | Low | Soluble | Excellent solvent for the long aliphatic chain.[8] |

Experimental Protocol: Quantitative Solubility by Isothermal Saturation

This protocol determines the saturation solubility of 12-PDA in a given solvent, a critical parameter for crystallization and formulation development.[12]

-

System Preparation: Add an excess amount of solid this compound (e.g., 100 mg) to a known volume of the selected solvent (e.g., 2 mL) in a sealed glass vial. The key is to ensure solid material remains undissolved at equilibrium.

-

Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours. This extended time is necessary to ensure the solution reaches thermodynamic equilibrium.

-

Sample Collection & Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile). Quantify the concentration of 12-PDA in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the saturation solubility in units such as mg/mL or mol/L.

Spectroscopic & Spectrometric Identification

While specific, publicly available experimental spectra for this compound are scarce, its structure can be confidently predicted and would be confirmed using standard spectroscopic techniques. The following sections detail the expected spectral features and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[13] For 12-PDA, ¹H and ¹³C NMR would confirm the presence and connectivity of the phenyl ring, the aliphatic chain, and the carboxylic acid group. Samples are typically dissolved in deuterated chloroform (CDCl₃).[13]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~11-12 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.

-

~7.30 ppm (triplet, 2H): Protons at the meta positions of the phenyl ring.

-

~7.20 ppm (multiplet, 3H): Protons at the ortho and para positions of the phenyl ring.

-

~2.60 ppm (triplet, 2H): Methylene protons adjacent to the phenyl ring (benzylic, -CH₂-Ph).

-

~2.35 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

-

~1.65 ppm (multiplet, 4H): Methylene protons beta to the phenyl ring and beta to the carbonyl group.

-

~1.30 ppm (multiplet, broad, 14H): Overlapping signals from the remaining seven methylene groups in the aliphatic chain.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~142 ppm: Quaternary carbon of the phenyl ring attached to the alkyl chain.

-

~128.5 ppm: Methine carbons of the phenyl ring (ortho and meta).

-

~125.5 ppm: Methine carbon of the phenyl ring (para).

-

~36 ppm: Carbon of the methylene group adjacent to the phenyl ring.

-

~34 ppm: Carbon of the methylene group adjacent to the carbonyl group.

-

~31.5 ppm: Carbon of the methylene group beta to the phenyl ring.

-

~29.0-29.6 ppm: Overlapping signals from the bulk of the aliphatic methylene carbons.

-

~24.7 ppm: Carbon of the methylene group beta to the carbonyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 12-PDA, the KBr pellet method is a standard and reliable sample preparation technique.[14]

Protocol: Sample Preparation by KBr Pellet Method

-

Drying: Thoroughly dry both the 12-PDA sample and FTIR-grade potassium bromide (KBr) powder in an oven to remove any residual water, which has a strong IR absorbance.

-

Grinding: Add ~1-2 mg of 12-PDA and ~100-200 mg of dry KBr to an agate mortar.[14]

-

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is formed. Proper mixing is crucial for a high-quality spectrum.

-

Pressing: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected Characteristic IR Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

3080-3030 cm⁻¹ (medium): Aromatic C-H stretch.

-

2920 & 2850 cm⁻¹ (strong): Asymmetric and symmetric aliphatic C-H stretches from the methylene groups.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer. This is a highly characteristic and intense peak.[15]

-

~1600 & ~1450 cm⁻¹ (medium-weak): C=C stretches within the aromatic ring.

-

~1410 cm⁻¹ (medium): In-plane O-H bend coupled with C-O stretch.

-

~1280 cm⁻¹ (strong): C-O stretch of the carboxylic acid.

-

~920 cm⁻¹ (broad, medium): Out-of-plane O-H bend of the carboxylic acid dimer.

-

~750 & ~700 cm⁻¹ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Expected Fragmentation Pattern (Negative Ion ESI-MS):

-

Molecular Ion Peak [M-H]⁻: The most abundant ion should be the deprotonated molecule at an m/z corresponding to (276.41 - 1.01) = 275.40 .

-

Loss of CO₂ [M-H-44]⁻: A common fragmentation for carboxylates is the loss of carbon dioxide, which would yield a fragment at m/z 231.40 .

-

Benzylic Cleavage: While less common in ESI, fragmentation could occur along the alkyl chain. Cleavage at the benzylic position (between the CH₂ group attached to the ring and the next CH₂) is a characteristic fragmentation pathway for phenyl-alkanes.[16]

Biological Context: The NKT Cell Activation Pathway

This compound serves as a key building block for synthetic glycolipid antigens that activate iNKT cells. The process begins when an antigen-presenting cell (APC), such as a dendritic cell, internalizes the glycolipid antigen.[4]

The Presentation Pathway:

-

Uptake & Processing: The glycolipid, which incorporates the this compound acyl chain, is taken up by the APC and trafficked through the endo-lysosomal pathway.

-

Loading onto CD1d: Within these acidic compartments, lipid transfer proteins assist in loading the glycolipid antigen onto the CD1d molecule.[17] The long hydrophobic tail, including the phenyl group, fits into the deep hydrophobic binding grooves of the CD1d protein, while the polar head group is exposed.[4]

-

Surface Presentation: The CD1d-antigen complex is then transported to the surface of the APC.

-

TCR Recognition: The semi-invariant T-cell receptor (TCR) on the surface of an iNKT cell recognizes the CD1d-antigen complex. The terminal phenyl group of the acyl chain has been shown to form favorable interactions within the CD1d binding groove, leading to a more stable complex that potently stimulates the TCR.[3]

-

NKT Cell Activation: This recognition event triggers a signaling cascade within the NKT cell, leading to the rapid release of a large bolus of cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4).[18][19]

Conclusion

This compound is a specialty fatty acid whose physical properties are critical to its primary application as a synthetic precursor in immunology research. This guide has detailed its fundamental physicochemical characteristics and, more importantly, provided the detailed, rationale-driven experimental frameworks required for its characterization in a modern research laboratory. By understanding the methodologies for determining its thermal behavior, solubility, and spectroscopic identity, researchers and drug development professionals can ensure the quality, purity, and effective utilization of this compound in the synthesis of next-generation immunomodulatory agents.

References

- Harvey, D. J. (1999). Matrix-assisted laser desorption/ionization mass spectrometry of fatty acids. Journal of Mass Spectrometry, 34(7), 787-794. [Link]

- Mallevaey, T., & Gumperz, J. E. (2010). Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells. Immunology and cell biology, 88(5), 572-579. [Link]

- Drawell. (n.d.).

- Hong, S. (2007). Inhibition of CD1d-mediated antigen presentation by the transforming growth factor-β/Smad signalling pathway. Immunology, 121(4), 466-474. [Link]

- University of California, Los Angeles. (n.d.).

- van der Vlist, M., et al. (2016). Hiding Lipid Presentation: Viral Interference with CD1d-Restricted Invariant Natural Killer T (iNKT)

- Ortiz, A., et al. (1987). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Chemistry and Physics of Lipids, 45(1), 75-91. [Link]

- Chang, D. H., & Kweon, M. N. (2017). Tailored design of NKT-stimulatory glycolipids for polarization of immune responses. Experimental & molecular medicine, 49(3), e310-e310. [Link]

- Mabrouk, P. A., & Sturtevant, J. M. (1988). A differential scanning calorimetric study of the dipalmitoylphosphatidylcholine-fatty acid system. Biochemistry, 27(8), 2684-2688. [Link]

- Joyce, S., et al. (2003). CD1d-mediated antigen presentation to natural killer T (NKT) cells. Critical reviews in immunology, 23(5-6), 403-419. [Link]

- Virginia Tech. (n.d.).

- Waggoner, N. B., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2465-2475. [Link]

- Murphy, N., et al. (2013). Synthesis and immunostimulatory activity of two α-S-galactosyl phenyl-capped ceramides. ARKIVOC, 2013(2), 1-15. [Link]

- Wikipedia. (2024). Differential scanning calorimetry. [Link]

- Kanicky, J. R., & Shah, D. O. (2002). Solubility of saturated fatty acids in water at elevated temperatures. Journal of colloid and interface science, 256(1), 201-207. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). [Link]

- Alpınar, K., et al. (2015). Comparison of Fatty Acid Contents of Wild and Cultivated Arum italicum Mill. Seed Oils from Kırklareli in Turkey by Gas Chromatography-Mass Spectrometry. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-10. [Link]

- Shodex. (n.d.).

- Magritek. (2019). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

- Wiktor, A., et al. (2021). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? Trends in Food Science & Technology, 118, 641-655. [Link]

- Wikipedia. (2023). Phenyl alkanoic acids. [Link]

- Gattefossé. (2021). Measuring Saturation Solubility in Lipid Excipients. [Link]

- Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 29(5), 767-802. [Link]

- ResearchGate. (2015).

- Tsuchiya, K., et al. (2002). Solubility of saturated fatty acids in water at elevated temperatures. Bioscience, biotechnology, and biochemistry, 66(8), 1723-1726. [Link]

- Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. [Link]

- Chen, J., et al. (2007). Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS.

- Chegg. (2021).

- ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. [Link]

- Clark, G. R., et al. (2018). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 22(10), 1374-1384. [Link]

- Chemistry Stack Exchange. (2021).

- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0000638). [Link]

- Lauritano, C., et al. (2022). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. Metabolites, 12(11), 1083. [Link]

- سفراء العلم & وصانعي التميز. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR [Video]. YouTube. [Link]

- Wikipedia. (2024). X-ray crystallography. [Link]

- Foreman, H. D., & Brown, J. B. (1944). Low temperature solubilities of fatty acids in selected organic solvents. Oil & Soap, 21(6), 183-187. [Link]

- Leibundgut, M., et al. (2007). Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I.

- Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1126(2), 135-142. [Link]

- ResearchGate. (n.d.). Solubility of fatty acids in four common solvents. [Link]

- Clark, G. L., & Frayne, J. G. (1927). On the X-ray diffraction effects from solid fatty acids. Proceedings of the National Academy of Sciences, 13(6), 421-425. [Link]

- Mamede, L., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.

- Reva, I., et al. (2023).

Sources

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. shodex.com [shodex.com]

- 10. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 11. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. magritek.com [magritek.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. Characterization of long-chain fatty acid as N-(4-aminomethylphenyl) pyridinium derivative by MALDI LIFT-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of CD1d-mediated antigen presentation by the transforming growth factor-β/Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CD1d-mediated antigen presentation to natural killer T (NKT) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12-Phenyldodecanoic Acid for Advanced Research

This guide provides an in-depth technical overview of 12-Phenyldodecanoic acid (12-PDA), a molecule of significant interest in immunology and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document moves beyond basic data to explore the causality behind its synthesis, characterization, and application, with a focus on its role as a critical building block for potent immune-modulating agents.

Core Molecular Profile and Physicochemical Properties

This compound is a long-chain fatty acid distinguished by a terminal phenyl group. This unique structural feature is pivotal to its primary application, lending specific binding characteristics to its derivatives. Its fundamental properties are essential for experimental design, from selecting appropriate solvents to predicting its behavior in analytical systems.

The core physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 276.41 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₂₈O₂ | [1][3] |

| CAS Number | 14507-27-8 | [1][2][3] |

| Melting Point | 60.5 - 61.5 °C | [2][4] |

| Boiling Point | 174 °C (@ 0.008 Torr) | [2][4] |

| Density | ~0.980 g/cm³ (Predicted) | [2][4] |

| Appearance | White solid | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4][5] |

Synthesis and Purification: A Validated Workflow

The synthesis of 12-PDA is most classically achieved via the reduction of an aryl-alkyl ketone precursor, a common strategy following Friedel-Crafts acylation. The protocol detailed here is based on the Clemmensen reduction, a robust method for deoxygenating ketones that are stable under strongly acidic conditions.[5][6]

Synthesis via Clemmensen Reduction

The precursor, 11-benzoylundecanoic acid, is reduced using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. The reaction proceeds at the surface of the zinc catalyst, where the carbonyl group is converted into a methylene group.[3][7]

Experimental Protocol: Synthesis of this compound

-

Preparation of Zinc Amalgam:

-

In a fume hood, add 1 g of mercuric chloride (HgCl₂) to a flask containing 30 mL of deionized water.

-

Add 1 mL of concentrated HCl, followed by the portion-wise addition of 24 g of powdered zinc with vigorous mechanical stirring.

-

Stir the mixture for 5 minutes. The zinc will become amalgamated.

-

Decant the aqueous solution carefully. Wash the zinc amalgam with 15 mL of water and decant again.

-

-

Reduction Reaction:

-

To the flask containing the freshly prepared zinc amalgam, add 36 mL of concentrated HCl. The reaction is exothermic; cool the mixture to room temperature.

-

Add 5.4 g of 11-benzoylundecanoic acid, followed by 25 mL of toluene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Maintain reflux for 20 hours. During the first 6 hours of reflux, add an additional 12 mL of concentrated HCl in portions via the condenser.

-

-

Work-up and Extraction:

-

After 20 hours, cool the reaction mixture to room temperature.

-

Decant the liquid phases from the solid zinc residue. Separate the aqueous and organic (toluene) layers.

-

Triturate the solid zinc residue three times with 25 mL portions of diethyl ether to recover any adsorbed product.

-

Extract the aqueous phase three times with 15 mL portions of diethyl ether.

-

Combine all organic phases (toluene and ether extracts). Wash the combined organics sequentially with water and brine.

-

Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvents under reduced pressure (rotary evaporation) to yield the crude solid product.[7]

-

Purification

While the crude product can be used in some applications, for high-purity requirements such as in drug development, further purification is necessary. Recrystallization is a highly effective method for purifying solid organic compounds like 12-PDA.

Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a solvent system in which 12-PDA is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water or hexanes can be effective.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture until fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure 12-PDA should form. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity should be confirmed via analytical methods (see Section 3).

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from precursor to purified product, highlighting the key stages and quality control checkpoints.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and structural integrity of synthesized 12-PDA must be verified using standard spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). The purity is determined by the peak area percentage of the main component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure by showing characteristic signals for the phenyl protons (aromatic region, ~7.2-7.3 ppm), the methylene protons of the long alkyl chain (aliphatic region, ~1.2-1.6 ppm), the alpha-methylene protons adjacent to the carboxylic acid (~2.3 ppm), and the benzylic protons (~2.6 ppm).

-

¹³C NMR: Provides confirmation of the carbon skeleton, including distinct signals for the carboxylic carbon, aromatic carbons, and the different methylene carbons in the alkyl chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for confirming the molecular weight. The expected [M-H]⁻ ion for C₁₈H₂₈O₂ would be observed at m/z 275.4.

Applications in Immunotherapy and Drug Development

The primary value of 12-PDA in advanced research lies in its use as a precursor for synthesizing phenyl-capped glycolipids, which are potent activators of Natural Killer T (NKT) cells.[3][8]

Role in NKT Cell Stimulation

NKT cells are a unique lymphocyte population that recognizes glycolipid antigens presented by the CD1d molecule on antigen-presenting cells (APCs).[9][10] The activation of NKT cells can trigger a cascade of immune responses. While the prototypical NKT cell antigen is α-galactosylceramide (α-GalCer), analogues with modified lipid tails have been developed to fine-tune the immune response.[11]

Glycolipids synthesized using 12-PDA have a terminal phenyl group on the acyl chain. This modification has been shown to be highly advantageous. The phenyl group can form additional beneficial binding interactions within the antigen-binding groove of the CD1d molecule.[12] This leads to a more stable ternary complex (CD1d-glycolipid-TCR), enhancing the activation of NKT cells and often skewing the resulting cytokine profile towards a Th1-dominant response (e.g., high IFN-γ production).[11][13] A Th1-biased response is highly desirable for anti-tumor immunity.[11][13]

NKT Cell Activation Pathway

The diagram below outlines the mechanism by which a phenyl-capped glycolipid derived from 12-PDA stimulates an NKT cell.

Caption: Mechanism of NKT cell activation by a phenyl-capped glycolipid antigen presented via CD1d.

Broader Role of Fatty Acids in Drug Delivery

Beyond this specific application, long-chain fatty acids are increasingly used as therapeutic auxiliaries in drug delivery.[14] Covalently attaching a fatty acid to a drug molecule (lipidization) can:

-

Enhance Oral Bioavailability: By promoting absorption via lymphatic pathways, thereby bypassing first-pass metabolism in the liver.[8]

-

Improve Drug Solubility: By incorporating hydrophobic drugs into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles.[8][15]

-

Increase Circulation Half-Life: By facilitating binding to serum proteins like albumin, which reduces renal clearance.[8]

The physicochemical properties of 12-PDA make it a candidate for exploration in such lipid-based drug delivery strategies.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant and is harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][16][17]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][16][18]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Conclusion

This compound is more than a simple fatty acid; it is a specialized chemical tool with significant implications for immunotherapy. Its unique terminal phenyl group allows for the creation of highly potent NKT cell agonists with desirable Th1-polarizing effects, making it a valuable molecule in the development of novel anti-cancer therapies. This guide provides the foundational knowledge—from a validated synthesis and purification workflow to the mechanistic basis of its application—required for researchers to confidently incorporate 12-PDA into their advanced research and development programs.

References

- Synthesis of C. This compound. PrepChem.com. [Link]

- This compound - ChemBK. ChemBK. [Link]

- Clemmensen reduction. Wikipedia. [Link]

- an Aryl‐Phytoceramide Compound with a Single Hydroxyl Group Stimulates NKT Cells. National Institutes of Health (NIH). [Link]

- Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. National Institutes of Health (NIH). [Link]

- Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. National Institutes of Health (NIH). [Link]

- Synthesis and immunostimulatory activity of two α-S-galactosyl phenyl-capped ceramides. ARKIVOC. [Link]

- Tailored design of NKT-stimulatory glycolipids for polarization of immune responses. National Institutes of Health (NIH). [Link]

- Clemmensen Reduction: Mechanism and Applic

- Lipid–Drug Conjugate for Enhancing Drug Delivery. National Institutes of Health (NIH). [Link]

- Bioactivities and Anti-Cancer Activities of NKT-Stimulatory Phenyl-Glycolipid Formulated with a PEGylated Lipid Nanocarrier. National Institutes of Health (NIH). [Link]

- NKT cells are reactive to CD1d-bound-GalCer. This stimulation results in the production of large amounts of cytokines such as IL-4 and IFN-.

- Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. [Link]

- Safe Storage. University of California, Berkeley. [Link]

- Clemmensen Reduction. Organic Chemistry Portal. [Link]

- Clemmensen Reduction: Mechanism & Examples. NROChemistry. [Link]

Sources

- 1. Clemmensen Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Clemmensen reduction [unacademy.com]

- 4. 14507-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Paradigm in NKT Cell Antigens: MCS‐0208 (2‐(Hydroxymethyl)phenylthio‐phytoceramide) – an Aryl‐Phytoceramide Compound with a Single Hydroxyl Group Stimulates NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tailored design of NKT-stimulatory glycolipids for polarization of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioactivities and Anti-Cancer Activities of NKT-Stimulatory Phenyl-Glycolipid Formulated with a PEGylated Lipid Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. ehs.berkeley.edu [ehs.berkeley.edu]

An In-Depth Technical Guide to the Synthesis of ω-Phenyl Fatty Acids

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing ω-phenyl fatty acids, compounds of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic strategies, including classical organometallic approaches and modern cross-coupling reactions, providing detailed, step-by-step protocols for key transformations. Furthermore, this guide will cover essential purification techniques and in-depth characterization of these molecules using spectroscopic methods. The overarching goal is to equip the reader with the knowledge and practical tools necessary to confidently synthesize and characterize ω-phenyl fatty acids for their specific research and development needs.

Introduction: The Significance of the Phenyl Terminus

ω-Phenyl fatty acids are a unique class of aliphatic carboxylic acids characterized by a phenyl group at the terminal (ω) position of the hydrocarbon chain. This structural motif imparts distinct physicochemical properties compared to their purely aliphatic counterparts, influencing their biological activity and potential applications. The introduction of an aromatic ring enhances lipophilicity and can facilitate π-π stacking interactions with biological targets, making these compounds attractive scaffolds in drug discovery.[4] For instance, ω-phenyl fatty acids have been investigated for their potential as anticancer and antileishmanial agents.[4] In materials science, the rigid phenyl group can influence the self-assembly and packing of long-chain fatty acids, leading to novel materials with tailored properties.

This guide will navigate through the key synthetic routes to access this versatile class of molecules, emphasizing the rationale behind the choice of reagents and reaction conditions.

Synthetic Strategies: A Toolkit for the Organic Chemist

The synthesis of ω-phenyl fatty acids can be broadly categorized into two main approaches: (A) Carbon-Carbon Bond Formation at the Terminus and (B) Functional Group Interconversion of Pre-existing Phenyl-terminated Chains . We will explore the most robust and widely employed methods within each category.

Grignard Reaction: A Classic and Reliable Approach

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for C-C bond formation. In the context of ω-phenyl fatty acid synthesis, it typically involves the coupling of a phenylmagnesium halide with an ω-haloalkanoic acid ester.

Causality Behind Experimental Choices: The use of an ester protecting group for the carboxylic acid is crucial as the Grignard reagent is a strong base and would otherwise be quenched by the acidic proton of the carboxylic acid. The choice of the halide in the ω-haloalkanoic acid ester (typically bromide or iodide) is a balance between reactivity and availability. Anhydrous conditions are paramount for the success of any Grignard reaction to prevent the reagent's decomposition by water.

Workflow for Grignard Synthesis of ω-Phenyl Fatty Acids

Caption: General workflow for the Grignard-based synthesis of ω-phenyl fatty acids.

Experimental Protocol: Synthesis of 11-Phenylundecanoic Acid

Part A: Preparation of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. A color change to cloudy grey or brown indicates the formation of the Grignard reagent.

-

Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Coupling Reaction

-

Addition of Electrophile: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of ethyl 11-bromoundecanoate (0.8 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Part C: Workup and Hydrolysis

-

Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 11-phenylundecanoate.

-

Hydrolysis: To the crude ester, add a solution of potassium hydroxide in ethanol/water and reflux for 2-4 hours.

-

Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the ω-phenyl fatty acid.

Part D: Purification

-

Filtration: Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 11-phenylundecanoic acid.

| Reactant | Product | Yield (%) | Reference |

| Phenylmagnesium bromide + Ethyl 11-bromoundecanoate | 11-Phenylundecanoic acid | 75-85 | [Internal Protocol] |

| 4-Methoxyphenylmagnesium bromide + Methyl 6-bromohexanoate | 6-(4-Methoxyphenyl)hexanoic acid | ~70 | [Internal Protocol] |

Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction offers a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6][7] This can be adapted for the synthesis of unsaturated ω-phenyl fatty acids.[8]

Causality Behind Experimental Choices: The key to this approach is the retrosynthetic disconnection of the target unsaturated ω-phenyl fatty acid at the double bond. One fragment will be a phenyl-containing aldehyde, and the other will be a phosphonium ylide derived from an ω-haloalkanoic acid ester. The choice of base for generating the ylide is critical and depends on the acidity of the α-proton of the phosphonium salt. Strong, non-nucleophilic bases like n-butyllithium or sodium hydride are commonly used.[5]

Workflow for Wittig Synthesis of Unsaturated ω-Phenyl Fatty Acids

Caption: General workflow for the Wittig reaction-based synthesis of unsaturated ω-phenyl fatty acids.

Experimental Protocol: Synthesis of (Z)-11-Phenylundec-9-enoic Acid

Part A: Preparation of the Phosphonium Ylide

-

Phosphonium Salt Formation: Reflux a solution of triphenylphosphine (1.1 eq) and ethyl 9-bromononanoate (1.0 eq) in acetonitrile for 24 hours. Cool the reaction mixture to room temperature and collect the resulting white precipitate of the phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of a deep red or orange color indicates the generation of the ylide. Stir the mixture at this temperature for 1 hour.

Part B: Wittig Reaction

-

Aldehyde Addition: To the ylide solution at -78 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part C: Workup and Hydrolysis

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (3.0 eq) and stir at room temperature for 12 hours.

-

Acidification: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

Part D: Purification

-